N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide
Overview
Description
N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide is an organic compound with a unique structure that incorporates a benzyl ether group, a methoxy group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide often begins with commercially available starting materials such as 3-(benzyloxy)-4-methoxybenzylamine and 2-fluorobenzoyl chloride.
Reaction Steps
Step 1: Reaction of 3-(benzyloxy)-4-methoxybenzylamine with an appropriate protecting group to protect the amino group.
Step 2: Acylation of the protected amine with 2-fluorobenzoyl chloride under conditions such as the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).
Step 3: Removal of the protecting group to yield the final product.
Industrial Production Methods
The industrial production of this compound might involve more scalable approaches, such as continuous flow chemistry or batch processing in large reactors. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially transforming the benzyl ether group into a benzaldehyde or benzoic acid derivative.
Reduction: : Reduction of the carbonyl group in the fluorobenzamide moiety can yield the corresponding amine or alcohol.
Substitution: : Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation Reagents: : KMnO4, CrO3, or other strong oxidizing agents.
Reduction Reagents: : LiAlH4, NaBH4, or hydrogenation catalysts.
Substitution Reagents: : Halogenating agents for electrophilic substitution, or nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products depend on the specific reactions carried out. For instance, oxidation might yield benzaldehyde derivatives, while reduction might lead to aminobenzyl alcohols.
Scientific Research Applications
N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide has several applications in scientific research, particularly in:
Chemistry: : As a versatile intermediate for the synthesis of more complex molecules.
Biology: : Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: : Research into its potential as a drug candidate, especially for conditions where modification of its structure could yield therapeutic benefits.
Industry: : Use in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide exerts its effects can vary based on its application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved would depend on the compound’s structural attributes and the specific system being studied.
Comparison with Similar Compounds
N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide can be compared with other compounds possessing similar structural features:
N-(2-{[4-methoxybenzyl]amino}ethyl)-2-chlorobenzamide: : Similar in structure but with a chlorine substituent instead of fluorine, which can impact its reactivity and applications.
N-(2-{[3-(benzyloxy)benzyl]amino}ethyl)-2-fluorobenzamide: : Lacks the methoxy group, highlighting the importance of functional groups in determining compound properties.
N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-iodobenzamide: : The presence of iodine instead of fluorine can influence its use in specific applications, such as radiolabeling for imaging studies.
Each of these compounds showcases the subtle yet significant impact of different substituents on the overall behavior and utility of the molecule. This compound stands out due to its unique combination of functional groups, making it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-[2-[(4-methoxy-3-phenylmethoxyphenyl)methylamino]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c1-29-22-12-11-19(15-23(22)30-17-18-7-3-2-4-8-18)16-26-13-14-27-24(28)20-9-5-6-10-21(20)25/h2-12,15,26H,13-14,16-17H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYARQHVTPSKEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCNC(=O)C2=CC=CC=C2F)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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